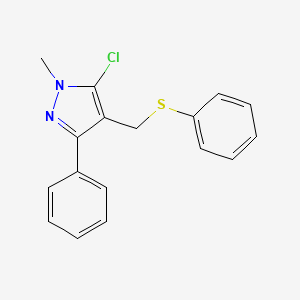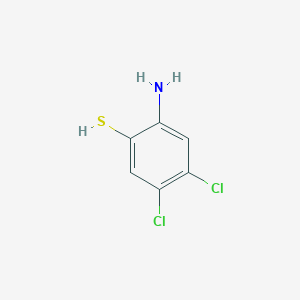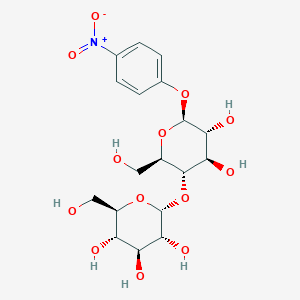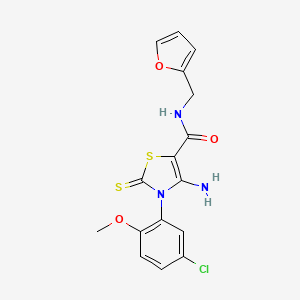
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential role in cancer therapy.
Aplicaciones Científicas De Investigación
DNA Minor Groove Binder and Its Analogs
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea belongs to a class of compounds that exhibit binding affinity towards the minor groove of double-stranded DNA, similar to the synthetic dye Hoechst 33258. Hoechst 33258 is known for its specificity to AT-rich sequences in the DNA minor groove, enabling its use as a fluorescent DNA stain. This property facilitates various applications in scientific research, including chromosome and nuclear staining, flow cytometry for DNA content analysis, and studies on plant chromosomes. Moreover, analogs of Hoechst 33258 serve in roles beyond staining, such as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).
Serotonin 1B Antagonists for Anxiety and Depression
Compounds like 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, through their action as selective serotonin (5-HT)1B antagonists, have been explored for their anxiolytic and antidepressant potential. Behavioral pharmacology studies indicate these compounds can demonstrate efficacy in models of anxiety and depression, suggesting their utility in treating affective disorders. This opens a pathway for the development of new therapeutic agents targeting the 5-HT1B receptor (Hudzik et al., 2003).
Environmental Fate of Phenylurea Herbicides
The environmental behavior and degradation pathways of phenylurea herbicides, to which 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea is structurally related, have been extensively studied. These investigations reveal the crucial role of biodegradation in mitigating the environmental impact of such compounds. Understanding the microbial degradation mechanisms and pathways of phenylurea herbicides is essential for assessing their persistence and mobility in the environment, thus informing safer agricultural practices and regulatory policies (Hussain et al., 2015).
Hallucinogenic Properties of NBOMes
While not directly related to the primary structure of interest, studies on compounds like 25I-NBOMe, which share some structural motifs with 1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea, provide insight into the psychoactive properties of related molecules. These substances act as potent serotonin 5-HT2A receptor agonists, leading to significant hallucinogenic effects. The pharmacological characterization of such compounds contributes to our understanding of receptor-specific activity and the potential risks associated with unregulated psychoactive substances (Kamińska Katarzyna et al., 2020).
Propiedades
IUPAC Name |
1-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-23-16-17-11-13(14(20-16)21-7-9-24-10-8-21)19-15(22)18-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATQYOPZEIGYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4-morpholinopyrimidin-5-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2795062.png)
![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)

![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)

![N-[3-tert-butyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]-2-chloropyridine-4-carboxamide](/img/structure/B2795068.png)
![Methyl 4-(2-((1,4-dioxaspiro[4.5]decan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2795069.png)

![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)
![7,8-dimethoxy-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2795075.png)

![[(E)-[1,3-benzothiazol-2-yl(cyano)methylidene]amino] 2-(4-chlorophenyl)acetate](/img/structure/B2795078.png)